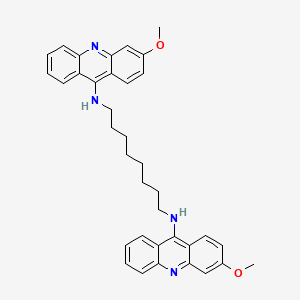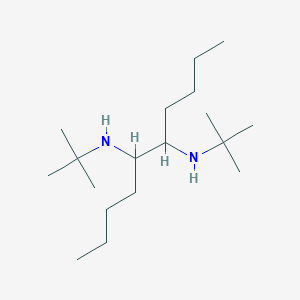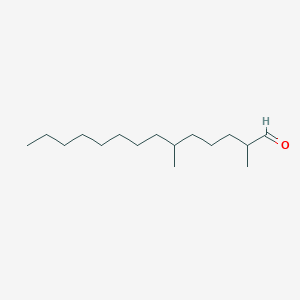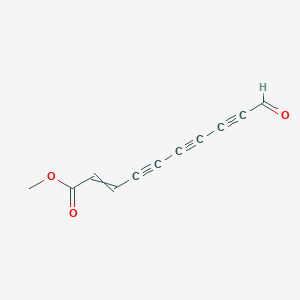
4-Chlorophenyl diphenylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl diphenylphosphinite typically involves the reaction of chlorodiphenylphosphine with 4-chlorophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophenyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chlorophenyl diphenylphosphinite has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl diphenylphosphinite involves its ability to act as a ligand, forming complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include metal centers in catalytic systems, where the phosphinite ligand enhances the reactivity and selectivity of the catalyst .
Comparación Con Compuestos Similares
Phosphine Oxides: Compounds like diphenylphosphine oxide share similar oxidation states and reactivity.
Phosphonites: These compounds have a similar structure but differ in the nature of the substituents on the phosphorus atom.
Phosphonates: These are esters of phosphonic acid and have different reactivity profiles compared to phosphinites.
Uniqueness: 4-Chlorophenyl diphenylphosphinite is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity, such as in homogeneous catalysis and the synthesis of complex organic molecules .
Propiedades
Número CAS |
63389-48-0 |
|---|---|
Fórmula molecular |
C18H14ClOP |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
(4-chlorophenoxy)-diphenylphosphane |
InChI |
InChI=1S/C18H14ClOP/c19-15-11-13-16(14-12-15)20-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
Clave InChI |
QLGVGJQGLAZMBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)

![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)

